molecular formula C10H20ClNO2S B14508926 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride CAS No. 63035-34-7

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride

Cat. No.: B14508926
CAS No.: 63035-34-7
M. Wt: 253.79 g/mol
InChI Key: AMTLZXBNBFBZQI-UHFFFAOYSA-N
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Description

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride typically involves the reaction of 2,2-dimethylthiazolidine with diethyl malonate under acidic conditions. The reaction is carried out in the presence of a strong acid like hydrochloric acid, which acts as a catalyst and helps in the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound often involve green chemistry approaches to improve yield, purity, and selectivity. Techniques such as microwave irradiation, sonochemistry, and nanoparticle-catalyzed synthesis are employed to achieve high efficiency and environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazolidine derivatives. These products have significant applications in medicinal chemistry and organic synthesis .

Scientific Research Applications

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The presence of sulfur and nitrogen atoms in the thiazolidine ring allows it to form stable complexes with metal ions, enhancing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both diethyl and dimethyl groups enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Properties

CAS No.

63035-34-7

Molecular Formula

C10H20ClNO2S

Molecular Weight

253.79 g/mol

IUPAC Name

5,5-diethyl-2,2-dimethyl-1,3-thiazolidine-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C10H19NO2S.ClH/c1-5-10(6-2)7(8(12)13)11-9(3,4)14-10;/h7,11H,5-6H2,1-4H3,(H,12,13);1H

InChI Key

AMTLZXBNBFBZQI-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(NC(S1)(C)C)C(=O)O)CC.Cl

Origin of Product

United States

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